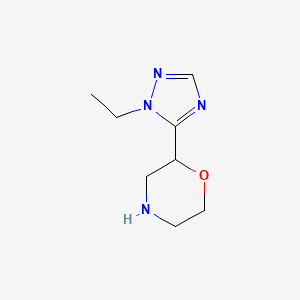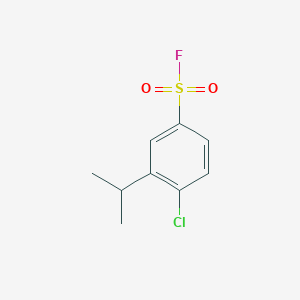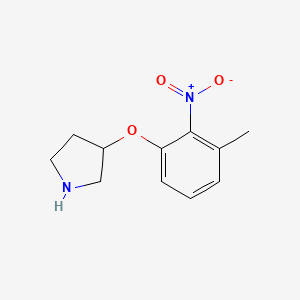
3-(3-Methyl-2-nitrophenoxy)pyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Methyl-2-nitrophenoxy)pyrrolidine is a chemical compound characterized by the presence of a pyrrolidine ring attached to a 3-methyl-2-nitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine typically involves the reaction of 3-methyl-2-nitrophenol with pyrrolidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification techniques are crucial for efficient large-scale production .
化学反应分析
Types of Reactions
3-(3-Methyl-2-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions with boron reagents to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Potassium carbonate, dimethylformamide.
Coupling: Boron reagents, palladium catalysts.
Major Products
Reduction: 3-(3-Methyl-2-aminophenoxy)pyrrolidine.
Substitution: Various substituted phenoxy derivatives.
Coupling: Biaryl compounds.
科学研究应用
3-(3-Methyl-2-nitrophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(3-Methyl-2-nitrophenoxy)pyrrolidine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The pyrrolidine ring provides structural stability and enhances binding affinity to these targets .
相似化合物的比较
Similar Compounds
Pyrrolidinone Derivatives: Compounds like pyrrolidin-2-one share a similar pyrrolidine ring structure but differ in functional groups.
Pyrrolone Derivatives: These compounds have a similar five-membered ring but with different substituents, leading to varied biological activities.
Uniqueness
3-(3-Methyl-2-nitrophenoxy)pyrrolidine is unique due to the presence of both a nitro group and a pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions in medicinal chemistry and organic synthesis .
属性
分子式 |
C11H14N2O3 |
|---|---|
分子量 |
222.24 g/mol |
IUPAC 名称 |
3-(3-methyl-2-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C11H14N2O3/c1-8-3-2-4-10(11(8)13(14)15)16-9-5-6-12-7-9/h2-4,9,12H,5-7H2,1H3 |
InChI 键 |
PBKGGMHDRDYAEI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)OC2CCNC2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


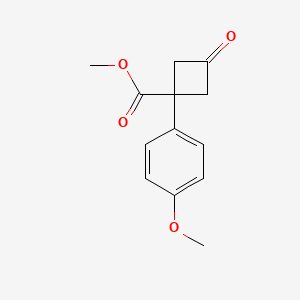
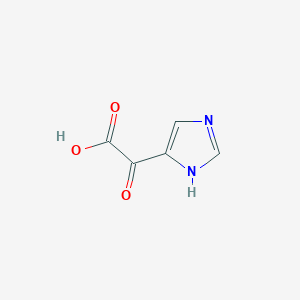
![5'-Bromo-2'-fluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13614159.png)

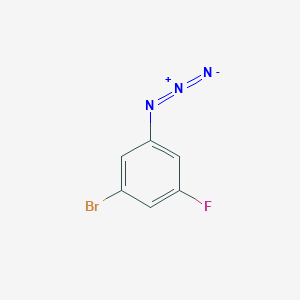
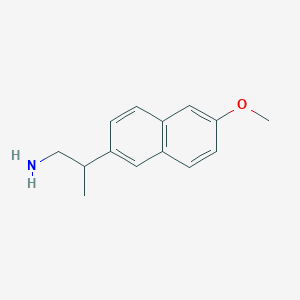
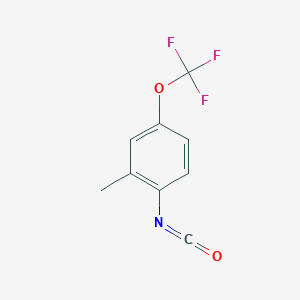
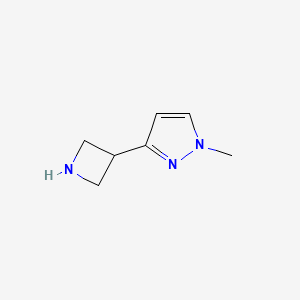
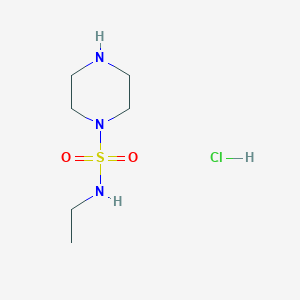
![2-(4-Bromobutyl)benzo[d]thiazole](/img/structure/B13614191.png)

![3-Methoxy-2-azabicyclo[2.2.1]hept-2-ene](/img/structure/B13614201.png)
